molecular formula C20H33NO2 B12647742 Methyl 2-((2-methylundecyl)amino)benzoate CAS No. 94201-27-1

Methyl 2-((2-methylundecyl)amino)benzoate

Cat. No.: B12647742
CAS No.: 94201-27-1
M. Wt: 319.5 g/mol
InChI Key: VZKYFDBPSXYVGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-((2-methylundecyl)amino)benzoate is an organic compound with the molecular formula C20H33NO2 It is a derivative of benzoic acid and is characterized by the presence of a methyl group attached to the nitrogen atom of the amino group, which is further connected to a 2-methylundecyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((2-methylundecyl)amino)benzoate typically involves the reaction of 2-methylundecylamine with methyl 2-aminobenzoate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

Methyl 2-aminobenzoate+2-methylundecylamineMethyl 2-((2-methylundecyl)amino)benzoate\text{Methyl 2-aminobenzoate} + \text{2-methylundecylamine} \rightarrow \text{this compound} Methyl 2-aminobenzoate+2-methylundecylamine→Methyl 2-((2-methylundecyl)amino)benzoate

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((2-methylundecyl)amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution Reagents: Such as halogens or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Methyl 2-((2-methylundecyl)amino)benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-((2-methylundecyl)amino)benzoate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways and processes. The exact mechanism may vary depending on the context of its application, such as its role in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-((2-methylundecylidene)amino)benzoate
  • Methyl 2-((2-methylundecyl)amino)benzoate

Uniqueness

This compound is unique due to its specific molecular structure, which imparts distinct chemical and physical properties

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts

Properties

CAS No.

94201-27-1

Molecular Formula

C20H33NO2

Molecular Weight

319.5 g/mol

IUPAC Name

methyl 2-(2-methylundecylamino)benzoate

InChI

InChI=1S/C20H33NO2/c1-4-5-6-7-8-9-10-13-17(2)16-21-19-15-12-11-14-18(19)20(22)23-3/h11-12,14-15,17,21H,4-10,13,16H2,1-3H3

InChI Key

VZKYFDBPSXYVGY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C)CNC1=CC=CC=C1C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.